molecular formula C20H20N2O3S B2977810 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 866811-75-8

3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2977810
CAS No.: 866811-75-8
M. Wt: 368.45
InChI Key: GFQYEFAAFXKTMC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound features a quinoline core substituted with a benzenesulfonyl group at the 3-position, a methoxy group at the 6-position, and a pyrrolidin-1-yl group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, have been reported to show target selectivity towards various proteins . Quinolone antibiotics, which share a similar structure, primarily target bacterial enzymes like topoisomerase IV and DNA gyrase .

Mode of Action

It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Quinolones, which are structurally similar, inhibit bacterial nucleic acid synthesis by disrupting the enzymes topoisomerase IV and DNA gyrase .

Biochemical Pathways

Quinolones, which are structurally similar, disrupt the bacterial topoisomerase type ii, inhibiting the catalytic activity of dna gyrase and topoisomerase iv . These enzymes are critical for regulating the chromosomal supercoiling required for DNA synthesis .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that quinolones cause breakage of bacterial chromosomes , which could be a potential result of this compound’s action given its structural similarity to quinolones.

Action Environment

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its molecular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions. For instance, the benzenesulfonyl group can be introduced via sulfonylation reactions, while the methoxy group can be added through methylation reactions. The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions involving pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce sulfinyl or sulfide derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

Uniqueness

What sets 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline apart is its specific combination of substituents, which can confer unique biological activities and chemical properties. The presence of the benzenesulfonyl group, in particular, can enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-25-15-9-10-18-17(13-15)20(22-11-5-6-12-22)19(14-21-18)26(23,24)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQYEFAAFXKTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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